2-(Trifluoromethyl)benzophenone
Overview
Description
2-(Trifluoromethyl)benzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical reactions and applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of benzophenone derivatives, including those with trifluoromethyl groups, can be achieved through several methods. One approach involves the activation of the benzylic sp3 C–F bond using trifluoromethanesulfonic acid (triflic acid), which allows for the intermolecular arylation of trifluoromethylated arenes with benzene to yield benzophenones . Another method utilizes 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid to intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons, producing benzophenones . Additionally, a novel Friedel–Crafts acylation of aromatics with methyl benzoate catalyzed by triflic acid has been reported to give benzophenone derivatives .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives, including those with trifluoromethyl groups, can be characterized by single-crystal X-ray analysis. These compounds often exhibit planar molecular structures and are packed in a herringbone arrangement, which can be significant for their physicochemical properties .
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions. For instance, a transition-metal-free method has been developed for the preparation of o-methyl trifluoromethyl sulfide substituted benzophenones, featuring the insertion of aryne into a C-C σ-bond . Additionally, reactions of 2-(polyfluoroalkyl)chromones with different reagents can lead to the formation of polyfunctionalized benzophenones . Site-selective Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize functionalized benzophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenones, including those with trifluoromethyl groups, can be studied using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, can provide insights into the vibrational modes and intramolecular interactions within the molecule. The HOMO-LUMO energy gap, polarizability, and hyperpolarizability are important parameters that can be computed to understand the electronic properties of these compounds. Additionally, UV-VIS spectral analyses can be performed to investigate electronic transitions and the effects of different solvents on the absorption spectra .
Scientific Research Applications
Asymmetric Reductions
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Trifluoromethyl)benzophenone is used in the preparative synthesis of optically pure ortho-substituted benzhydrols .
- Methods and Procedures : The asymmetric reduction of 2-(trifluoromethyl)benzophenone is carried out using lithium aluminium hydride treated with (S)- (+) or ®- (−)-2 (2-iso-indolinyl)butan-1-ol .
- Results and Outcomes : The asymmetric reduction process has been investigated, but the specific results or outcomes are not mentioned in the source .
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : 2-(Trifluoromethyl)benzophenone is used in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
- Methods and Procedures : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results and Outcomes : The method developed for the synthesis of these compounds yields good to excellent results. The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
Photosensitization
- Scientific Field : Photochemistry
- Application Summary : 2, 2’-Bis (trifluoromethyl) benzophenone acts as an efficient and stable photosensitizer in energy transfer and hydrogen transfer reactions .
- Methods and Procedures : The specific methods and procedures are not mentioned in the source .
- Results and Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
2-(Trifluoromethyl)benzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Relevant Papers The relevant papers for 2-(Trifluoromethyl)benzophenone include studies on its synthesis , its chemical reactions , and its safety and hazards .
properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWJBWMQXDALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223002 | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzophenone | |
CAS RN |
727-99-1 | |
Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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